2,7-Distyrylnaphthalene

描述

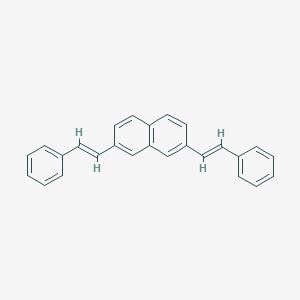

2,7-Distyrylnaphthalene is an organic compound with the molecular formula C26H20. It is characterized by the presence of two styryl groups attached to the naphthalene ring at the 2 and 7 positions. This compound is known for its fluorescent properties, making it valuable in various scientific applications .

准备方法

Synthetic Routes and Reaction Conditions: 2,7-Distyrylnaphthalene can be synthesized through the reaction of naphthalene-2,7-dicarboxaldehyde with benzyltriphenylphosphonium bromide. This reaction typically involves the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar organic synthesis protocols involving the use of aldehydes and phosphonium salts under controlled conditions to ensure high yield and purity .

化学反应分析

Types of Reactions: 2,7-Distyrylnaphthalene undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of naphthoquinones.

Reduction: Reduction reactions can convert the styryl groups into ethyl groups.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products Formed:

Oxidation: Naphthoquinones

Reduction: Ethyl-substituted naphthalenes

Substitution: Various substituted naphthalenes depending on the reagent used.

科学研究应用

2,7-Distyrylnaphthalene has several applications in scientific research:

Chemistry: It is used as a fluorescent probe for studying molecular interactions and dynamics.

Biology: The compound serves as a fluorescent dye for visualizing cellular membranes and other biological structures.

Medicine: Its fluorescent properties are utilized in imaging techniques for diagnostic purposes.

Industry: It is used in the development of fluorescent materials for sensors and other applications

作用机制

The mechanism by which 2,7-distyrylnaphthalene exerts its effects is primarily through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at longer wavelengths, making it useful for imaging and detection purposes. The molecular targets include cellular membranes and other biological structures where the compound can intercalate and provide fluorescence .

相似化合物的比较

- 1,4-Distyrylnaphthalene

- 2,6-Distyrylnaphthalene

- 4,4’-Bis(2-phenylethenyl)biphenyl

Comparison: 2,7-Distyrylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct fluorescent properties. Compared to 1,4- and 2,6-distyrylnaphthalene, the 2,7-isomer exhibits different photophysical characteristics, making it more suitable for certain applications such as cellular imaging .

生物活性

2,7-Distyrylnaphthalene (DSN) is a compound of significant interest in the fields of organic chemistry and biochemistry due to its unique structural properties and potential biological applications. This article reviews the biological activity of DSN, focusing on its cytotoxicity, cellular staining capabilities, and its role as a fluorescent probe in biological imaging.

Structural Characteristics

This compound features two styryl groups attached to the naphthalene core. This configuration allows for a range of chemical modifications that can enhance its biological properties. Variants of DSN have been synthesized to explore their specific interactions with cellular membranes and other biological targets.

Cytotoxicity Studies

Cytotoxicity is a critical parameter in assessing the safety and efficacy of any potential therapeutic agent. The cytotoxic effects of various DSN derivatives were evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.

Findings from Cytotoxicity Assays

- General Results : Most DSN derivatives exhibited low cytotoxicity across different mammalian cell lines, indicating their potential for safe use in biological studies. For example, a study reported that the synthesized distyrylnaphthalene derivatives (including DSNN-NMe3+, DSNN-P, and others) demonstrated minimal cytotoxic effects at concentrations up to 10 µM .

- Specific Derivatives : The trimethylammonium derivative (DSNN-NMe3+) was particularly noted for its favorable safety profile, allowing for further exploration in live cell imaging applications .

Fluorescent Properties and Cellular Staining

The fluorescent properties of this compound derivatives make them suitable as probes for visualizing cellular structures. These compounds can intercalate into lipid bilayers, allowing researchers to study membrane dynamics in real-time.

Key Observations

- Fluorescence Imaging : The derivatives were used successfully in fluorescence microscopy to visualize intracellular membranes. The compound DSNN-NMe3+ was shown to localize specifically within cellular membranes without penetrating the nucleus, confirming its utility as a membrane-specific dye .

- Colocalization Studies : Colocalization experiments with established membrane markers demonstrated that these dyes accurately reflect membrane composition and organization within various cell types .

Case Studies on Biological Applications

Several case studies highlight the practical applications of this compound derivatives in biological research:

- Cell Membrane Visualization : In one study, researchers utilized DSN derivatives to visualize membrane dynamics in live cells. The results indicated that these compounds could effectively stain both adherent and suspension cells without significant cytotoxicity .

- Intracellular Process Monitoring : Another investigation focused on using DSN derivatives to monitor cellular processes such as apoptosis and endocytosis. The fluorescent nature of these compounds allowed for real-time observation of cellular events, providing insights into their mechanisms .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity and characteristics of various this compound derivatives based on recent studies:

| Compound | Cytotoxicity (IC50 µM) | Membrane Localization | Fluorescence Emission (nm) |

|---|---|---|---|

| DSNN-NMe3+ | >10 | Yes | 557 |

| DSNN-P | >10 | Yes | 550 |

| DSNN-DEA | >10 | Yes | 565 |

属性

IUPAC Name |

2,7-bis[(E)-2-phenylethenyl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20/c1-3-7-21(8-4-1)11-13-23-15-17-25-18-16-24(20-26(25)19-23)14-12-22-9-5-2-6-10-22/h1-20H/b13-11+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXGJINOQBOMFG-PHEQNACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C=CC(=C3)C=CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC3=C(C=C2)C=CC(=C3)/C=C/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32057-88-8 | |

| Record name | NSC288503 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q1: How does irradiation of 2,7-distyrylnaphthalene lead to the formation of 5,6-dihydrohexahelicene?

A1: When irradiated under strictly oxygen-free conditions, this compound undergoes a photocyclization reaction. [] This involves the formation of a new carbon-carbon bond between specific positions within the molecule, leading to a cyclized intermediate. Subsequently, hydrogen atom shifts (H-shifts) occur within this intermediate, ultimately yielding 5,6-dihydrohexahelicene.

Q2: How was the conformation of the synthesized 5,6-dihydrohexahelicene determined?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy played a crucial role in analyzing the conformation of 5,6-dihydrohexahelicene. [] Specifically, researchers examined:

Q3: What is the significance of studying helicenes like 5,6-dihydrohexahelicene?

A3: Helicenes, characterized by their helical structure arising from the non-planar arrangement of fused aromatic rings, represent a fascinating class of molecules with unique properties. [] Their inherent chirality, even in the absence of asymmetric centers, makes them intriguing for applications in areas like:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。